4-Amino-N-(2,5-dimethylphenyl)benzamide - 97042-50-7

4-Amino-N-(2,5-dimethylphenyl)benzamide

Catalog Number: EVT-3312596
CAS Number: 97042-50-7
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Amino-N-(2,5-dimethylphenyl)benzamide is a synthetic organic compound belonging to the benzamide class. While its specific source remains unclear, it has garnered significant interest in scientific research, particularly in the field of medicinal chemistry. Its primary research role revolves around its anticonvulsant properties. [, , , , , , ]

Synthesis Analysis
  • Starting Material: 4-Amino-2-hydroxybenzoic acid can serve as a starting point for synthesis. []
  • Protection and Chlorination: The carboxylic acid functionality is often protected, followed by chlorination of the aromatic ring. []
  • Amide Formation: The protected carboxylic acid is then reacted with 2,5-dimethylaniline to form the amide bond, followed by deprotection. []
  • Alternative Routes: Researchers have explored alternative synthesis routes using different starting materials and reagents. [, , , ]
Chemical Reactions Analysis

4-Amino-N-(2,5-dimethylphenyl)benzamide undergoes several key chemical reactions: [, , ]

  • N-Acetylation: A major metabolic pathway involves N-acetylation of the 4-amino group, forming 4-(acetylamino)-N-(2,5-dimethylphenyl)benzamide. [, , ]
  • Hydroxylation: Further metabolism of the N-acetylated product can lead to hydroxylation, forming 4-(acetylamino)-N-(2-hydroxymethyl-5-methylphenyl)benzamide. [, ]
Mechanism of Action

While the precise mechanism of action of 4-Amino-N-(2,5-dimethylphenyl)benzamide remains unclear from the provided abstracts, research suggests its anticonvulsant activity may involve: [, , , , , ]

  • Sodium Channel Modulation: Similar to phenytoin, it may exert its effects by modulating voltage-gated sodium channels in the central nervous system, thereby inhibiting neuronal excitability and reducing seizure activity. [, , , ]
  • GABAergic System: Some studies suggest potential interaction with the GABAergic system, which plays a crucial role in regulating neuronal excitability. []
Applications

The primary scientific research application of 4-Amino-N-(2,5-dimethylphenyl)benzamide lies in its potential as an anticonvulsant agent: [, , , , , , , , ]

  • Animal Models: It has demonstrated efficacy in various animal models of epilepsy, particularly the maximal electroshock seizure (MES) model. [, , , , , ]
  • Structure-Activity Relationship Studies: Researchers have synthesized and evaluated numerous analogs to understand the structure-activity relationship and optimize its anticonvulsant properties. [, , , ]

4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)

  • Compound Description: ADMP is the primary metabolite of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats. It is formed by N-acetylation of the parent compound. []
  • Relevance: ADMP is a structurally related compound to 4-amino-N-(2,5-dimethylphenyl)benzamide because it shares the same core structure, with the only difference being the presence of an acetyl group on the amino group at the 4-position of the benzamide moiety in ADMP. Both compounds are benzamide derivatives. []

4-(Acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP)

  • Compound Description: HADMP is a major metabolite of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats. It is formed by the hydroxylation of ADMP. HADMP represents a significant portion of the total radioactivity found in plasma and urine after oral administration of LY201116. []
  • Relevance: HADMP exhibits structural similarity to 4-amino-N-(2,5-dimethylphenyl)benzamide, sharing the benzamide core structure. The distinctions lie in the presence of an acetyl group on the amino group at the 4-position and a hydroxymethyl group replacing one methyl group on the phenyl ring in HADMP. These modifications arise from metabolic processes. Both compounds are classified as benzamide derivatives. []

4-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide

  • Compound Description: This compound is an analog of 4-amino-N-(2,6-dimethylphenyl)benzamide (compound 2 in the source) designed to reduce the rate of metabolic N-acetylation. It shows anticonvulsant activity against maximal electroshock (MES)-induced seizures in mice. []
  • Relevance: This compound is structurally related to 4-amino-N-(2,5-dimethylphenyl)benzamide as both share the same core structure of a benzamide with an amino group at the 4-position and a 2,6-dimethylphenyl group attached to the amide nitrogen. The key difference is the presence of a methyl group at the 3-position of the benzamide ring in this analog. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

  • Compound Description: This compound is another analog of 4-amino-N-(2,6-dimethylphenyl)benzamide (compound 4 in the source) designed to prevent metabolic N-acetylation by introducing two methyl groups ortho to the 4-amino substituent. It demonstrates potent anticonvulsant activity against MES-induced seizures in mice and significantly potentiates hexobarbital-induced sleeping time, indicating its potential as a potent anticonvulsant. []
  • Relevance: This compound is structurally similar to 4-amino-N-(2,5-dimethylphenyl)benzamide. Both molecules share a common benzamide structure with a 4-amino group and a 2,6-dimethylphenyl substituent linked to the amide nitrogen. The key distinction is the presence of two methyl groups flanking the 4-amino group (at positions 3 and 5) on the benzamide ring, specifically designed to hinder metabolic N-acetylation. []

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

  • Compound Description: DEGA serves as a prodrug for 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). It undergoes sequential N-deethylations in mice, ultimately converting to LY201116, which is responsible for its anticonvulsant effects. []

N-(2,6-Dimethylphenyl)-4-[[(ethylamino)acetyl]amino]benzamide (MEGA)

  • Compound Description: MEGA is a metabolite of DEGA and an active anticonvulsant. It is metabolized to LY201116. []
  • Relevance: MEGA is structurally analogous to 4-amino-N-(2,5-dimethylphenyl)benzamide, sharing a common benzamide core structure and a 2,6-dimethylphenyl substituent on the amide nitrogen. The key distinction lies in the presence of an ethylaminoacetyl group on the 4-amino group of the benzamide in MEGA. This modification arises during the metabolic breakdown of DEGA to LY201116. []

N-(2,6-Dimethylphenyl)-4-[(aminoacetyl)amino]benzamide (GA)

  • Compound Description: GA, a metabolite of both DEGA and MEGA, acts as an active anticonvulsant. It further metabolizes into LY201116. []
  • Relevance: Structurally, GA is closely related to 4-amino-N-(2,5-dimethylphenyl)benzamide, sharing a common benzamide core structure and a 2,6-dimethylphenyl group attached to the amide nitrogen. The distinguishing feature is the presence of an aminoacetyl group on the amino group at the 4-position of the benzamide ring in GA. This modification is a result of DEGA's metabolic pathway, eventually leading to LY201116. []

Properties

CAS Number

97042-50-7

Product Name

4-Amino-N-(2,5-dimethylphenyl)benzamide

IUPAC Name

4-amino-N-(2,5-dimethylphenyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

GPTABHRVACSPGP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.